L-Pyroglutamic Acid

Description

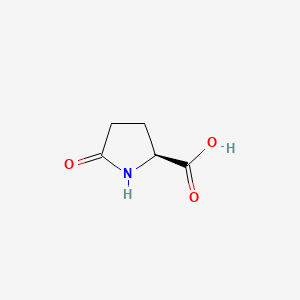

Pidolic acid is a naturally occurring but little-studied amino acid derivative that can be formed enzymatically or non-enzymatically and participates as a biological intermediate with unique pharmacodynamics in various chemical pathways. Elevations of the acid in blood levels may be associated with problems of glutamine or glutathione metabolism. Pidolic acid, in general, is found in large quantities in brain tissue and other tissues in bound form, like skin. There are currently little to no medicines available that are clinically approved or marketed for employing pidolic acid as an active ingredient for any particular formal indication. Although pidolic acid is included in some over-the-counter, non-prescription dietary supplements for the proposed purpose of facilitating cognitive or memory enhancement, most available research suggest exercising caution in their recommendation as much more research is necessary.

Pyrrolidonecarboxylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

L-Pyroglutamic acid has been reported in Trichoderma asperellum, Rehmannia glutinosa, and other organisms with data available.

Pidolic Acid is a keto derivative of the amino acid proline.

PIDOLIC ACID is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Pyroglutamic acid, or 5-oxoproline, is a cyclized derivative of L-glutamic acid. It is an uncommon amino acid derivative in which the free amino group of glutamic acid cyclizes to form a lactam. It is formed nonenzymatically from glutamate, glutamine, and gamma-glutamylated peptides, but it can also be produced by the action of gamma-glutamylcyclotransferase on an L-amino acid. Elevated blood levels may be associated with problems of glutamine or glutathione metabolism. This compound is found in substantial amounts in brain tissue and other tissue in bound form, especially skin. Also present in plant tissues. It is sold, over the counter, as a smart drug for improving blood circulation in the brain.

Pyroglutamic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHCTXKNWHHXJC-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046260 | |

| Record name | Pidolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | L-Pyroglutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyroglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>19.4 [ug/mL] (The mean of the results at pH 7.4), 476.0 mg/mL at 13 °C | |

| Record name | SID57260135 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Pidolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyroglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98-79-3 | |

| Record name | L-Pyroglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pidolic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pidolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pidolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline, 5-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pidolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pidolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIDOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB83O1W42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyroglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Pyroglutamic Acid: A Comprehensive Technical Guide on its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-pyroglutamic acid (pGlu), a cyclic derivative of L-glutamic acid, is a fascinating and increasingly significant molecule in human physiology and pathology. Historically viewed as a metabolic intermediate in the γ-glutamyl cycle, recent research has unveiled its multifaceted roles in neuroscience, as a potential biomarker for various diseases, and its implications in drug development. This technical guide provides an in-depth exploration of the core biological significance of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways to serve as a valuable resource for the scientific community.

Introduction

This compound, also known as 5-oxoproline, is a naturally occurring amino acid derivative. It is formed through the intramolecular cyclization of L-glutamic acid or L-glutamine.[1][2] While it is present in high concentrations in the brain and plays a role as a neurotransmitter, its significance extends throughout the body, particularly in the context of glutathione (B108866) metabolism.[3] This guide will delve into the metabolic pathways involving this compound, its physiological and pathological roles, and its emerging applications in diagnostics and therapeutics.

The Central Role of this compound in the γ-Glutamyl Cycle

The γ-glutamyl cycle is a key metabolic pathway for the synthesis and degradation of glutathione (GSH), a critical intracellular antioxidant.[4] this compound is a pivotal intermediate in this cycle.

The cycle involves the following key steps:

-

Glutathione Efflux and Breakdown: Glutathione is transported out of the cell and broken down by γ-glutamyl transpeptidase (GGT) into cysteinylglycine (B43971) and a γ-glutamyl-amino acid.

-

Formation of this compound: The γ-glutamyl-amino acid is then converted to this compound and the corresponding amino acid by γ-glutamylcyclotransferase.[2]

-

Conversion to Glutamate (B1630785): this compound is subsequently hydrolyzed by 5-oxoprolinase in an ATP-dependent reaction to yield L-glutamate.[5]

-

Glutathione Resynthesis: The regenerated L-glutamate, along with cysteine and glycine (B1666218) (from the breakdown of cysteinylglycine), is used to resynthesize glutathione, thus completing the cycle.

Quantitative Data

The concentration of this compound can vary significantly depending on the tissue and physiological state. Below are tables summarizing available quantitative data.

Table 1: Concentration of this compound in Human Tissues and Fluids

| Tissue/Fluid | Concentration | Reference(s) |

| Plasma | 59.3 ± 8.6 nmol/mL | [6] |

| Urine | 15 - 40 µg/mg creatinine | [7][8] |

| Erythrocytes | 750 nmol/g cells (in a case of homocystinuria) | [9] |

| Cerebrospinal Fluid (CSF) | Lower limit of quantitation: 7.8 ng/mL | [10] |

| Brain | High concentrations, but specific values vary | [3] |

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference(s) |

| 5-Oxoprolinase | This compound | - | - | Human | [5] |

| γ-Glutamylcyclotransferase | γ-Glutamyl-p-nitroanilide | 1.87 mM | - | Hog Kidney | [11] |

| γ-Glutamyltransferase | γ-Glutamyl-3-carboxy-4-nitroanilide | - | - | Human Liver | [12] |

Note: Kinetic data for human enzymes are limited and can vary based on experimental conditions. The provided values are indicative.

Biological Significance in Health and Disease

Metabolic Regulation and Oxidative Stress

Elevated levels of this compound are often indicative of disruptions in glutathione metabolism and increased oxidative stress.[4] Conditions such as diabetes can lead to increased production of reactive oxygen species, depleting glutathione stores and causing a subsequent rise in this compound.[4]

Pyroglutamic Acidosis (5-Oxoprolinuria)

A severe accumulation of this compound in the blood and urine leads to a condition known as pyroglutamic acidosis or 5-oxoprolinuria. This is a rare cause of high anion gap metabolic acidosis. It can result from genetic defects in the enzymes of the γ-glutamyl cycle, particularly glutathione synthetase deficiency.[4] Acquired causes include the use of certain drugs like paracetamol (acetaminophen), sepsis, malnutrition, and renal or hepatic impairment.[4]

Neurological Functions

This compound is found in high concentrations in the brain and is considered a neurotransmitter.[3] It is believed to play a role in cognitive functions such as memory and learning.[3] Studies have shown that it can decrease both Na+-dependent and Na+-independent glutamate binding, suggesting it may modulate glutamatergic neurotransmission.[13] However, it does not appear to cause significant neurotoxicity on its own.[13] In vitro studies on rat cerebral cortex have indicated that high concentrations of this compound can impair brain energy production.[14]

This compound as a Biomarker

Recent metabolomic studies have highlighted the potential of this compound as a biomarker for various diseases. Elevated urinary levels are a recognized indicator of glycine insufficiency.[7][8] Furthermore, increased levels have been associated with inflammatory conditions and certain cancers, although the underlying mechanisms are still under investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound by LC-MS/MS

This protocol is adapted from a method for analyzing pyroglutamate (B8496135) in cerebrospinal fluid.[10]

Objective: To accurately quantify the concentration of this compound in biological samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase column

-

Heptafluorobutyric acid (HFBA) as an ion-pairing agent

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

This compound standard

-

Isotopically labeled internal standard (e.g., ¹³C₅-¹⁵N-L-pyroglutamic acid)

-

Biological sample (e.g., plasma, CSF, tissue homogenate)

Procedure:

-

Sample Preparation:

-

Thaw frozen samples on ice.

-

For plasma or CSF, centrifuge at 14,000 x g for 10 minutes at 4°C to remove any particulate matter.

-

For tissue samples, homogenize in a suitable buffer and centrifuge to clarify.

-

To a 100 µL aliquot of the sample, add the internal standard.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Mobile Phase A: 0.1% Formic acid in water with 0.1% HFBA

-

Mobile Phase B: 0.1% Formic acid in acetonitrile with 0.1% HFBA

-

Gradient: A suitable gradient to separate this compound from other components.

-

Flow Rate: As recommended for the column.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of this compound.

-

Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Assay for 5-Oxoprolinase Activity

This protocol is based on a fluorimetric assay for 5-oxoprolinase.[5]

Objective: To measure the enzymatic activity of 5-oxoprolinase in tissue extracts or purified enzyme preparations.

Materials:

-

Fluorometer or HPLC with a fluorescence detector

-

This compound (substrate)

-

ATP

-

MgCl₂

-

Tris-HCl buffer (pH 7.8)

-

o-phthaldialdehyde (OPA)

-

2-mercaptoethanol

-

Perchloric acid

-

Potassium carbonate

-

Enzyme source (e.g., tissue homogenate, purified enzyme)

Procedure:

-

Reaction Mixture:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and this compound.

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the enzyme source.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding ice-cold perchloric acid.

-

-

Neutralization and Derivatization:

-

Neutralize the mixture with potassium carbonate.

-

Centrifuge to remove the precipitate.

-

To an aliquot of the supernatant, add the OPA/2-mercaptoethanol derivatizing reagent.

-

Incubate at room temperature for a short period to allow for the formation of the fluorescent glutamate derivative.

-

-

Measurement:

-

Measure the fluorescence of the derivatized glutamate using a fluorometer or separate and quantify the fluorescent product using HPLC with fluorescence detection.

-

-

Calculation:

-

Calculate the amount of glutamate produced, which is directly proportional to the 5-oxoprolinase activity. Express the activity in units such as nmol/min/mg protein.

-

Signaling Pathways and Molecular Interactions

Interaction with Glutamate Receptors

This compound can interact with glutamate receptors, although its affinity is generally lower than that of glutamate itself. Studies have shown that it can decrease glutamate binding, suggesting a potential modulatory role in glutamatergic signaling.[13] This interaction could be relevant in the context of its neurological effects.

Conclusion and Future Directions

This compound is a molecule of considerable biological importance, with its roles extending from being a key intermediate in glutathione metabolism to a potential modulator of neuronal function and a promising biomarker. The accumulation of this compound in pyroglutamic acidosis highlights the critical role of the γ-glutamyl cycle in maintaining metabolic homeostasis.

Future research should focus on further elucidating the precise mechanisms of this compound's action in the central nervous system and its potential as a therapeutic target. The development of standardized and high-throughput assays for its quantification will be crucial for its validation as a reliable biomarker in various clinical settings. For drug development professionals, understanding the pathways involving this compound may open new avenues for targeting oxidative stress and metabolic dysregulation in a range of diseases.

References

- 1. Uptake and metabolism of l-[(3)H]pyroglutamic acid in neuronal and glial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 3. This compound. Prevent Brain Damage and Boost Your Memory [community.bulksupplements.com]

- 4. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 5. Kinetic parameters and tissue distribution of 5-oxo-L-prolinase determined by a fluorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma L-5-oxoproline carbon and nitrogen kinetics in healthy young adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Long‐term patterns of urinary pyroglutamic acid in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Accumulation of pyroglutamic acid (5-oxoproline) in homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of glutamine, glutamate, pyroglutamate, and GABA in cerebrospinal fluid using ion pairing HPLC with positive electrospray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of the mechanism and kinetic constants for hog kidney gamma-glutamyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic properties of gamma-glutamyltransferase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Sources and Dietary Occurrence of L-Pyroglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-pyroglutamic acid (pGlu), also known as 5-oxoproline, is a naturally occurring amino acid derivative found in a variety of biological systems and food sources. It is formed through the intramolecular cyclization of L-glutamic acid or L-glutamine, a reaction that can occur spontaneously, particularly during food processing and storage, or be catalyzed by enzymes.[1][2] This technical guide provides a comprehensive overview of the natural sources and dietary occurrence of this compound, detailed experimental protocols for its quantification, and a review of its known biological signaling pathways.

This compound is a component of the γ-glutamyl cycle, which is central to glutathione (B108866) metabolism.[3] Beyond this role, it has been found to interact with glutamate (B1630785) receptors in the nervous system, suggesting a potential role in neurotransmission.[4] Its presence in the diet is of interest to researchers in food science, nutrition, and drug development due to its potential physiological effects.

Dietary Occurrence of this compound

This compound is naturally present in a wide range of foods, including fruits, vegetables, dairy products, meat, and particularly in fermented foods where its concentration can be significantly higher.[5] The formation of this compound can be influenced by processing methods, such as heating and fermentation, which promote the cyclization of its precursors, L-glutamic acid and L-glutamine.[1][6]

Quantitative Data on this compound in Foodstuffs

The following tables summarize the available quantitative data for the concentration of this compound in various food products. It is important to note that the concentration can vary significantly based on the specific cultivar, ripeness, processing methods, and storage conditions.

Table 1: this compound Content in Dairy Products

| Food Product | Concentration (mg/100g) | Reference(s) |

| Grana Padano Cheese (ripened >1 year) | >700 | [7] |

| Parmigiano Reggiano Cheese (extensively ripened) | ~500 | [4] |

| Bagos Cheese (15-month ripened) | up to 135 | [7] |

| Probiotic Yoghurt | ~130-136.6 | [5] |

| Milk | 113.5 | [5] |

Table 2: this compound Content in Fermented Products

| Food Product | Concentration (mg/kg) | Reference(s) |

| Soy Sauce (pyroglutamyl dipeptides) | 770 | [8] |

| Miso (pyroglutamyl peptides) | Present (specific quantitative data for free pGlu not available) | [9] |

| Kimchi | Present (specific quantitative data for free pGlu not available) | [10] |

Table 3: this compound Content in Fruits and Vegetables

| Food Product | Concentration | Reference(s) |

| Tomato | Formation is temperature and moisture dependent; initial concentration of precursors (glutamic acid and glutamine) is ~0.032 mmol/g Fresh Tomato. | [11][12][13][14] |

| Onions | Increases with cooking due to cyclization of glutamine. | [15] |

| Various Fruits and Vegetables | Generally present, but specific quantitative data is limited. | [5] |

Table 4: this compound Content in Meat and Fish

| Food Product | Concentration | Reference(s) |

| Processed Meat Products | Generally present, but specific quantitative data is limited. | [5] |

| Fish Sauce (pyroglutamyl peptides) | Present (specific quantitative data for free pGlu not available) | [16] |

Experimental Protocols for the Quantification of this compound

Accurate quantification of this compound in complex food matrices requires robust analytical methodologies. The following sections detail common experimental protocols for its analysis.

Sample Preparation for Food Matrices

Effective sample preparation is crucial to remove interfering substances and accurately measure this compound.

General Protocol for Solid Food Samples (e.g., Cheese, Meat, Fruits, Vegetables): [17][18][19]

-

Homogenization: Weigh a representative portion of the food sample (e.g., 1-10 g). For fruits and vegetables, tissues can be frozen at -20°C, slightly thawed, and homogenized with 2 times the tissue weight of water.[17]

-

Extraction: Add an appropriate extraction solvent. For general amino acid analysis, this can be an acidic solution (e.g., 0.1 N HCl) or a buffer. For high-fat samples, a lipid removal step with a solvent mixture like n-hexane and isopropanol (B130326) may be necessary.[18]

-

Protein Precipitation: To remove proteins, add a precipitating agent such as 10% trichloroacetic acid (TCA) or 6% perchloric acid (PCA) and centrifuge at high speed (e.g., 12,000 x g for 15 minutes).[3] Alternatively, ultrafiltration with a molecular weight cut-off membrane (e.g., 3 kDa) can be used.[3]

-

Purification: The supernatant can be further purified using solid-phase extraction (SPE) with an appropriate sorbent (e.g., C18 or mixed-mode cation exchange) to remove interfering compounds.[18]

-

Final Preparation: The purified extract is then evaporated to dryness and reconstituted in a suitable solvent for analysis.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the quantification of amino acids, including this compound.

Protocol for HPLC-UV Analysis: [19][20]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a buffer solution. A typical mobile phase could be a 25 mmol/L KH2PO4 buffer adjusted to pH 2.5.[11]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 210 nm.

-

Injection Volume: 20 µL.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of this compound standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity for the analysis of amino acids, but requires a derivatization step to increase their volatility.

Protocol for GC-MS Analysis with Silylation Derivatization: [21][22][23][24]

-

Sample Preparation: Prepare the sample extract as described previously and ensure it is completely dry.

-

Derivatization: a. Oximation (for samples containing aldehydes and ketones): Add a solution of methoxyamine hydrochloride in pyridine (B92270) and heat to reduce tautomerism.[24] b. Silylation: Add a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and heat (e.g., at 100°C for 4 hours). This replaces active hydrogens on polar functional groups with a nonpolar moiety.[21][23]

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for amino acid derivative analysis (e.g., SLB™-5ms).[21]

-

Injection: Use a splitless injection mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp is used to separate the derivatized amino acids.

-

Mass Spectrometry: Operate in either full scan or selected ion monitoring (SIM) mode for quantification.

-

Quantification: The concentration is determined using an internal standard and a calibration curve.

Enzymatic Assay Method

Enzymatic assays provide a specific and often simpler alternative to chromatographic methods.

Protocol for Spectrophotometric Enzymatic Assay: [25][26][27]

-

Principle: This method involves the enzymatic conversion of this compound to a product that can be measured spectrophotometrically. A common approach is the hydrolysis of this compound to L-glutamic acid, which is then quantified.

-

Reagents: A commercial enzymatic assay kit for L-glutamic acid can be used. The protocol typically involves a coupled enzyme system where L-glutamic acid is oxidized, leading to the formation of a colored or fluorescent product.

-

Procedure: a. Sample Preparation: Prepare an aqueous extract of the food sample and clarify by centrifugation or filtration. b. Hydrolysis: The lactam ring of this compound is first cleaved by acid hydrolysis to yield L-glutamic acid.[25] c. Enzymatic Reaction: The sample is then incubated with the enzyme mixture from the kit according to the manufacturer's instructions. d. Measurement: The absorbance or fluorescence is measured at the specified wavelength using a spectrophotometer or microplate reader.

-

Quantification: The concentration of L-glutamic acid, and therefore the original concentration of this compound, is determined from a standard curve.

Signaling Pathways and Logical Relationships

This compound is involved in at least two significant biological pathways: the glutathione cycle and neurotransmitter signaling.

The Glutathione Cycle

This compound is a key intermediate in the γ-glutamyl cycle, which is responsible for the synthesis and degradation of glutathione, a major cellular antioxidant.[3]

Caption: The γ-Glutamyl Cycle showing the role of this compound.

Neurotransmitter Signaling

This compound has been shown to interact with glutamate receptors, suggesting a role in modulating glutamatergic neurotransmission. It can act as a competitive inhibitor of glutamate uptake and can bind to glutamate receptors.[4][10][15]

Caption: this compound's interaction with the glutamatergic synapse.

Conclusion

This compound is a ubiquitous compound in the human diet, with particularly high concentrations found in aged cheeses and fermented soy products. Its presence is a result of both natural occurrence and formation during food processing. The analytical methods detailed in this guide provide robust frameworks for the accurate quantification of this compound in diverse food matrices. Further research into its dietary intake and physiological effects, particularly in relation to the glutathione cycle and neurotransmitter signaling, is warranted to fully understand its impact on human health. This technical guide serves as a foundational resource for professionals in food science, nutrition, and drug development engaged in the study of this intriguing amino acid derivative.

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. This compound – description and application - Georganics [georganics.sk]

- 3. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Pyroglutamic acid in cheese: presence, origin, and correlation with ripening time of Grana Padano cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 6. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and quantitation of new glutamic acid derivatives in soy sauce by UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Mechanism of this compound Interaction with the Human Sour Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. Free amino acid production during tomato fruit ripening: a focus on L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A Reliable Methodology for Quantitative Extraction of Fruit and Vegetable Physiological Amino Acids and Their Subsequent Analysis with Commonly Available HPLC Systems [scirp.org]

- 18. DSpace [helda.helsinki.fi]

- 19. biosyn.com [biosyn.com]

- 20. iris.unina.it [iris.unina.it]

- 21. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 22. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. merckmillipore.com [merckmillipore.com]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. L-Glutamic Acid Assay Kit | Food Quality Control [neogen.com]

An In-depth Technical Guide to L-Pyroglutamic Acid: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-pyroglutamic acid, a cyclic derivative of L-glutamic acid, is a naturally occurring amino acid with significant implications in various biological processes and as a versatile chiral building block in synthetic chemistry. This technical guide provides a comprehensive overview of the structure and chemical properties of this compound, including detailed experimental protocols for their determination. Quantitative data are presented in structured tables for ease of reference. Furthermore, this document includes graphical representations of its chemical structure, a typical experimental workflow, and its involvement in the glutathione (B108866) metabolic pathway to facilitate a deeper understanding of its characteristics and functions.

Introduction

This compound, also known as 5-oxoproline or pidolic acid, is formed through the intramolecular cyclization of L-glutamic acid.[1][2] It is found in various proteins and is a key intermediate in the glutathione cycle.[3][4] Its unique rigid, five-membered lactam structure makes it a valuable chiral synthon for the asymmetric synthesis of pharmaceuticals and other bioactive molecules.[5][6] A thorough understanding of its structural and chemical properties is paramount for its effective application in research and drug development.

Structure of this compound

This compound is characterized by a pyrrolidone ring fused with a carboxylic acid group at the 2-position. The stereochemistry at the chiral center is (S), corresponding to the L-configuration.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

The Discovery and Scientific Journey of L-Pyroglutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pyroglutamic acid, a fascinating and versatile molecule, holds a significant place in the annals of biochemistry and organic chemistry. Though its presence is ubiquitous in biological systems, from microorganisms to humans, its journey from discovery to its current standing as a valuable chiral building block and bioactive compound has been a gradual unfolding of scientific inquiry. This in-depth technical guide delves into the core of this compound research, tracing its historical roots, elucidating key experimental methodologies, presenting quantitative data, and visualizing its central role in metabolic pathways.

Discovery and Early History

The story of this compound is intrinsically linked to its precursor, glutamic acid. In 1866, the German chemist Karl Heinrich Ritthausen first isolated glutamic acid by treating wheat gluten with sulfuric acid[1][2][3]. This discovery laid the groundwork for the subsequent identification of its cyclic derivative.

Sixteen years later, in 1882, L. Haitinger reported the formation of a new substance when heating glutamic acid. This process of thermal dehydration resulted in the intramolecular cyclization of glutamic acid, yielding what we now know as pyroglutamic acid[4]. This foundational experiment marked the genesis of this compound chemistry.

Early Synthesis and Characterization

The primary method for the synthesis of this compound in the late 19th and early 20th centuries was the thermal dehydration of L-glutamic acid. Early researchers heated L-glutamic acid at temperatures around 180°C, leading to the loss of a water molecule and the formation of the five-membered lactam ring[4].

Characterization of organic compounds in the late 19th century relied on a combination of physical and chemical methods. These included:

-

Melting Point Determination: A key identifier for the purity and identity of a solid organic compound.

-

Elemental Analysis: Determining the empirical formula by measuring the percentage of carbon, hydrogen, nitrogen, and oxygen.

-

Optical Activity: Measuring the rotation of plane-polarized light to distinguish between enantiomers.

-

Solubility Tests: Assessing the solubility in various solvents to understand the compound's polarity.

-

Crystallography: Observing the crystal shape, which was a common method for characterizing substances.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, compiled from historical and modern sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇NO₃ | [5] |

| Molecular Weight | 129.11 g/mol | [5] |

| Melting Point | 162-164 °C | [6] |

| Specific Rotation ([α]²⁰/D) | -11.5° (c=2, H₂O) | [7] |

| Appearance | White crystalline powder | [5] |

| Solubility | Soluble in water, alcohol, acetone, and acetic acid. Slightly soluble in ethyl acetate. Insoluble in ether. | [5][6] |

Table 2: Historical and Modern Synthesis Methods and Yields

| Method | Reaction Conditions | Yield (%) | Reference(s) |

| Thermal Dehydration (Historical) | Heating L-glutamic acid at 130-180°C | 53.8 - 55 | [7] |

| Thermal Dehydration (Modern) | Heating L-glutamic acid at 150-160°C for 5-15 min | 73.2 | [8] |

| Acid-Catalyzed Cyclization in Ethanol | L-glutamic acid, absolute ethanol, concentrated H₂SO₄, 90°C, 4 hours | 89.1 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the history of this compound research.

Synthesis of this compound via Thermal Dehydration (Modern Adaptation of Historical Method)

Objective: To synthesize this compound from L-glutamic acid through thermal cyclodehydration.

Materials:

-

L-glutamic acid

-

Reaction vessel with a stirrer and temperature control (e.g., a round-bottom flask with a heating mantle and magnetic stirrer)

-

Deionized water

-

Activated carbon

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallization dish

-

Drying oven

Procedure:

-

Place a known quantity of L-glutamic acid into the reaction vessel.

-

Heat the L-glutamic acid to 150-160°C with continuous stirring. The glutamic acid will melt and begin to dehydrate, forming this compound. This is typically observed by the cessation of water vapor evolution. The reaction is generally complete within 5-15 minutes at this temperature[8].

-

Allow the molten product to cool slightly before dissolving it in hot deionized water.

-

Add a small amount of activated carbon to the solution to decolorize it and heat gently for a short period.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the this compound crystals by vacuum filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals in an oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

-

Calculate the percentage yield based on the initial amount of L-glutamic acid.

Purification of 5-Oxoprolinase from Alcaligenes faecalis (Illustrative Example)

Objective: To purify the enzyme 5-oxoprolinase, which is involved in the metabolic breakdown of this compound.

Materials:

-

Cell culture of Alcaligenes faecalis

-

Lysis buffer (e.g., Tris-HCl buffer with lysozyme (B549824) and DNase)

-

Centrifuge

-

Chromatography columns (e.g., DEAE-cellulose, Sephadex G-100)

-

Chromatography system with fraction collector

-

Protein concentration determination reagents (e.g., Bradford or Lowry assay)

-

Enzyme assay reagents (to measure the conversion of this compound to L-glutamate)

-

SDS-PAGE equipment and reagents

Procedure:

-

Cell Lysis: Harvest the Alcaligenes faecalis cells by centrifugation and resuspend them in lysis buffer. Incubate to allow for enzymatic digestion of the cell wall and DNA.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. The supernatant contains the crude enzyme extract.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: Gradually add solid ammonium sulfate to the crude extract to precipitate proteins. Collect the protein fraction that precipitates at a specific ammonium sulfate saturation range known to enrich for 5-oxoprolinase.

-

Dialysis: Redissolve the protein pellet in a minimal amount of buffer and dialyze it against a low-salt buffer to remove the ammonium sulfate.

-

Ion-Exchange Chromatography: Load the dialyzed sample onto a DEAE-cellulose column. Elute the proteins with a salt gradient. Collect fractions and assay each for 5-oxoprolinase activity. Pool the active fractions.

-

Gel Filtration Chromatography: Concentrate the pooled active fractions and load them onto a Sephadex G-100 column. This step separates proteins based on their size. Collect fractions and assay for enzyme activity.

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE. A single band on the gel indicates a high degree of purity.

-

Characterization: Determine the specific activity, molecular weight, optimal pH, and kinetic parameters of the purified 5-oxoprolinase.

Biological Significance and Signaling Pathways

This compound is a key metabolite in the γ-glutamyl cycle , a crucial pathway for glutathione (B108866) synthesis and amino acid transport. Two key enzymes in this cycle directly involve this compound:

-

γ-Glutamylcyclotransferase: This enzyme catalyzes the formation of this compound from γ-glutamyl-amino acids. The discovery and characterization of this enzyme were pioneered by Orlowski, Richman, and Meister in 1969.

-

5-Oxoprolinase: This ATP-dependent enzyme catalyzes the ring-opening of this compound to form L-glutamate, which can then be used for glutathione synthesis.

The interplay of these enzymes is vital for maintaining cellular redox balance and amino acid homeostasis.

The γ-Glutamyl Cycle

The following diagram illustrates the central role of this compound within the γ-glutamyl cycle.

Caption: The γ-Glutamyl Cycle

Experimental Workflow: Purification of 5-Oxoprolinase

The following diagram outlines a typical workflow for the purification of an enzyme like 5-oxoprolinase.

Caption: Enzyme Purification Workflow

Conclusion

From its serendipitous discovery in the 19th century to its well-established role in modern biochemistry and synthetic chemistry, this compound has proven to be a molecule of enduring scientific interest. Its journey highlights the progressive nature of scientific investigation, from basic characterization to the elucidation of complex metabolic pathways. For today's researchers, this compound continues to offer opportunities for innovation, particularly in the fields of drug development, where its chiral nature is highly valued, and in the ongoing exploration of its diverse physiological roles. This guide provides a foundational understanding of this remarkable compound, encouraging further exploration into its multifaceted chemistry and biology.

References

- 1. Isolation and properties of gamma-L-glutamylcyclotransferase from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and properties of gamma-glutamylcyclotransferase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The γ-Glutamyl Cycle: A Possible Transport System for Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 6. boronmolecular.com [boronmolecular.com]

- 7. Formation of specific amino acid sequences during thermal polymerization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Accumulation of 5-oxoproline in mouse tissues after inhibition of 5-oxoprolinase and administration of amino acids: evidence for function of the gamma-glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]

L-Pyroglutamic Acid: A Multifaceted Modulator of Central Nervous System Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-pyroglutamic acid (L-PCA), a cyclic derivative of L-glutamic acid, is an endogenous molecule present in the mammalian central nervous system (CNS). Historically considered an intermediate in the glutathione (B108866) cycle, emerging evidence has illuminated its diverse and significant roles in neurotransmission, neuromodulation, and cognitive processes. This technical guide provides a comprehensive overview of the function of this compound in the CNS, with a focus on its interactions with key neurotransmitter systems, its involvement in cellular metabolism, and its potential as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the neurobiology of L-PCA.

Core Functions of this compound in the CNS

This compound exerts its influence on the CNS through multiple mechanisms, primarily by modulating the glutamatergic and cholinergic systems, and participating in the crucial glutathione metabolic pathway.

Interaction with the Glutamatergic System

The structural similarity of L-PCA to L-glutamate, the primary excitatory neurotransmitter in the CNS, allows it to interact directly with components of the glutamatergic system.

-

Receptor Binding: L-PCA has been shown to bind to excitatory amino acid receptors.[1][2] Specifically, it interacts with glutamate (B1630785) binding sites, exhibiting a notable affinity.[2] This interaction can lead to a competitive inhibition of L-glutamate binding, thereby modulating glutamatergic neurotransmission.[3] While it interacts with glutamate receptors, studies suggest it may not cause significant neurotoxic damage in the same manner as excessive glutamate.[4]

-

Modulation of Glutamate Uptake: L-PCA can competitively inhibit the high-affinity uptake of L-glutamic acid into synaptosomes.[3] This suggests that L-PCA can influence the clearance of glutamate from the synaptic cleft, a critical process for maintaining normal synaptic function and preventing excitotoxicity.

Influence on the Cholinergic System

L-PCA has demonstrated significant effects on the cholinergic system, which is crucial for cognitive functions such as learning and memory.

-

Enhanced Acetylcholine (B1216132) Release: Administration of L-PCA has been shown to increase the release of acetylcholine (ACh) from the cerebral cortex.[5] This effect may contribute to its nootropic, or cognitive-enhancing, properties.

-

Amelioration of Memory Deficits: Studies have shown that L-PCA can prevent scopolamine-induced amnesia, a model of cholinergic dysfunction. This neuroprotective effect is associated with the prevention of a decrease in brain ACh levels.

Role in the Glutathione Cycle

L-PCA is an integral intermediate in the γ-glutamyl cycle, also known as the glutathione cycle. This metabolic pathway is essential for the synthesis and degradation of glutathione (GSH), a critical intracellular antioxidant.

-

Metabolic Precursor: L-PCA is formed from L-glutamate via the action of γ-glutamyl cyclotransferase.[6] It can then be converted back to L-glutamate by the enzyme 5-oxoprolinase.[6] This cyclical process links L-PCA to the maintenance of cellular redox balance and protection against oxidative stress.

Interaction with the GABAergic System

Beyond the glutamatergic and cholinergic systems, L-PCA also appears to influence the primary inhibitory neurotransmitter system in the CNS.

-

Increased GABA Release: L-PCA administration has been observed to increase the release of gamma-aminobutyric acid (GABA) from the cerebral cortex.[5] This suggests a potential role for L-PCA in modulating inhibitory tone within the brain, which could contribute to its observed anxiolytic effects.

Quantitative Data

The following tables summarize the available quantitative data on the interactions and effects of this compound in the central nervous system.

| Parameter | Value | Species | Brain Region | Experimental Model | Reference |

| IC50 for [3H]-L-glutamate binding | 28.11 µM | Rat | Forebrain | Radioligand binding assay | [2] |

| Effect on Cortical Acetylcholine Levels (vs. Scopolamine-induced decrease) | Prevents 52% decrease | Rat | Cortex | In vivo, gas chromatography | |

| Effect on Hippocampal Acetylcholine Levels (vs. Scopolamine-induced decrease) | Prevents 39% decrease | Rat | Hippocampus | In vivo, gas chromatography |

| Parameter | Observation | Species | Experimental Model | Reference |

| Plasma L-PCA levels after oral administration (0.5 g/kg) | 56-fold increase in adult mice, 69-fold increase in infant mice | Mouse | In vivo | [7] |

| Brain L-PCA levels after oral administration (0.5 g/kg MSG) | 1.3-fold increase | Mouse | In vivo | [7] |

| Effect on Na+-dependent and Na+-independent glutamate binding | Decreased binding | Rat | In vitro (brain homogenates) | [4] |

| Effect on basal and GMP-PNP stimulated adenylate cyclase activity | No effect | Rat | In vitro (brain homogenates) | [4] |

| Effect on CO2 production in cerebral cortex (0.5 to 3 mM) | 50% reduction | Rat | In vitro (cerebral cortex slices) | [8] |

| Effect on lipid biosynthesis in cerebral cortex (0.5 to 3 mM) | 20% reduction | Rat | In vitro (cerebral cortex slices) | [8] |

| Effect on ATP levels in cerebral cortex (3 mM) | 52% reduction | Rat | In vitro (cerebral cortex slices) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's function in the CNS.

Radioligand Binding Assay for Glutamate Receptors

Objective: To determine the binding affinity of this compound to glutamate receptors in rat brain tissue.

Materials:

-

Rat brain tissue (e.g., forebrain)

-

[3H]-L-glutamic acid (radioligand)

-

This compound (unlabeled competitor)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and vials

-

Homogenizer

Protocol:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat forebrain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous glutamate.

-

Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of the prepared brain membrane suspension.

-

Add a constant concentration of [3H]-L-glutamic acid (e.g., 10 nM).

-

Add increasing concentrations of unlabeled this compound (e.g., from 10^-9 M to 10^-3 M) to competitively displace the radioligand.

-

For determining non-specific binding, add a high concentration of unlabeled L-glutamic acid (e.g., 1 mM) to a separate set of tubes.

-

Incubate the tubes at 4°C for 60 minutes.

-

-

Termination and Measurement:

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of L-PCA that inhibits 50% of the specific binding of [3H]-L-glutamic acid) from the resulting dose-response curve.

-

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the extracellular levels of acetylcholine and GABA in the brain of a freely moving animal following the administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical or mass spectrometric detection

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

Protocol:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., cerebral cortex or hippocampus).

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a refrigerated fraction collector.

-

-

Drug Administration and Sample Collection:

-

After collecting baseline samples, administer this compound to the animal (e.g., via intraperitoneal injection or through the microdialysis probe).

-

Continue collecting dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for acetylcholine and GABA concentrations using a sensitive analytical technique such as HPLC coupled with electrochemical detection or mass spectrometry.

-

-

Data Analysis:

-

Calculate the baseline neurotransmitter concentrations for each animal.

-

Express the post-administration neurotransmitter levels as a percentage of the baseline.

-

Perform statistical analysis to determine the significance of any changes in acetylcholine and GABA release following L-PCA administration.

-

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and relationships involving this compound in the central nervous system.

Caption: The Glutathione Cycle showing the central role of this compound.

Caption: L-PCA's interaction with the glutamatergic synapse.

Caption: L-PCA's indirect influence on the cholinergic synapse.

Conclusion

This compound is a dynamic and influential molecule within the central nervous system, extending its reach far beyond its role as a simple metabolic intermediate. Its ability to interact with and modulate the glutamatergic, cholinergic, and GABAergic systems underscores its importance in maintaining neuronal homeostasis and influencing higher cognitive functions. The nootropic and potential neuroprotective properties of L-PCA make it a compelling subject for further investigation, particularly in the context of age-related cognitive decline and neurodegenerative disorders. For drug development professionals, the multifaceted nature of L-PCA presents both challenges and opportunities. Targeting the synthesis, degradation, or receptor interactions of L-PCA could offer novel therapeutic strategies for a range of neurological and psychiatric conditions. A deeper understanding of its precise molecular mechanisms of action, facilitated by the experimental approaches outlined in this guide, will be paramount to unlocking the full therapeutic potential of this intriguing endogenous neuromodulator.

References

- 1. CN103664729B - Method for preparing this compound - Google Patents [patents.google.com]

- 2. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of pyroglutamic acid on corticostriatal glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyroglutamic acid administration modifies the electrocorticogram and increases the release of acetylcholine and GABA from the guinea-pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 7. Pyroglutamate kinetics and neurotoxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of L-Pyroglutamic Acid in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-pyroglutamic acid, a cyclic derivative of L-glutamic acid, is a molecule of significant interest in mammalian physiology and pathology. It is formed through two primary pathways: as a key intermediate in the γ-glutamyl cycle, which is crucial for glutathione (B108866) metabolism and amino acid transport, and through the post-translational modification of proteins and peptides. This technical guide provides a comprehensive overview of the biosynthesis of this compound in mammals, detailing the enzymatic reactions, key enzymes, and regulatory mechanisms. The guide also presents quantitative data, detailed experimental protocols for the quantification of this compound and the assessment of enzyme activity, and visual diagrams of the involved pathways and workflows to support researchers and professionals in drug development.

Introduction

This compound, also known as 5-oxoproline or pidolic acid, is a naturally occurring amino acid derivative found in various mammalian tissues.[1] Its formation can occur spontaneously from L-glutamine or L-glutamate residues, particularly at the N-terminus of proteins, or be enzymatically catalyzed.[1][2] In its free form, this compound is an important metabolite in the γ-glutamyl cycle.[1][3] The post-translational modification of proteins by the formation of an N-terminal pyroglutamyl residue is a critical step in the maturation and stabilization of numerous hormones, neuropeptides, and antibodies.[4] Dysregulation of this compound metabolism has been implicated in various pathological conditions, including neurodegenerative diseases and metabolic disorders.[5][6] This guide will delve into the core biosynthetic pathways of this compound in mammals, providing the necessary technical details for advanced research and development.

Biosynthesis Pathways of this compound

In mammals, this compound is synthesized via two distinct pathways:

-

The γ-Glutamyl Cycle: This pathway is responsible for the synthesis of free this compound.

-

Post-Translational Modification: This pathway involves the cyclization of N-terminal glutamine or glutamate (B1630785) residues of proteins and peptides.

The γ-Glutamyl Cycle

The γ-glutamyl cycle is a six-enzyme pathway that plays a central role in glutathione (GSH) metabolism and the transport of amino acids across cell membranes.[3] Free this compound is a key intermediate in this cycle.

The key enzymatic steps leading to the formation of this compound in the γ-glutamyl cycle are:

-

γ-Glutamyl Transpeptidase (GGT): This membrane-bound enzyme initiates the breakdown of extracellular glutathione by transferring the γ-glutamyl moiety to an amino acid acceptor, forming a γ-glutamyl-amino acid and cysteinylglycine.[7]

-

γ-Glutamyl Cyclotransferase (GGCT): This cytosolic enzyme catalyzes the intracellular conversion of γ-glutamyl-amino acids into free this compound and the corresponding amino acid.[8]

The this compound is then converted to L-glutamate by the action of 5-oxoprolinase (OPLAH) , an ATP-dependent enzyme, thus completing the cycle.[1][9]

Post-Translational Modification

The formation of an N-terminal pyroglutamyl residue is a common post-translational modification that protects peptides and proteins from degradation by aminopeptidases. This modification is catalyzed by glutaminyl cyclases (QC and isoQC).

-

Glutaminyl Cyclase (QC): Encoded by the QPCT gene, QC is a secreted enzyme that catalyzes the cyclization of N-terminal glutamine residues.[10]

-

Iso-glutaminyl Cyclase (isoQC): Encoded by the QPCTL gene, isoQC is a Golgi-resident enzyme that also catalyzes the formation of N-terminal pyroglutamate (B8496135).[10][11]

Both enzymes can also convert N-terminal glutamate to pyroglutamate, although this reaction is slower.[12] The subcellular localization of these enzymes suggests they have distinct as well as overlapping substrate specificities. QC is primarily involved in the maturation of secreted peptides and hormones, while isoQC acts on proteins transiting through the Golgi apparatus.[13][14]

Quantitative Data

This section summarizes key quantitative data related to the biosynthesis of this compound in mammals.

Table 1: Kinetic Parameters of Enzymes Involved in this compound Biosynthesis

| Enzyme | Substrate | Km | kcat | Species/Tissue | Reference |

| Glutaminyl Cyclase (QC) | Gln-βNA | 0.25 mM | 1.8 s⁻¹ | Human (recombinant) | (Not found) |

| Glutaminyl Cyclase (QC) | Gln-AMC | 0.4 mM | - | Human (recombinant) | [15] |

| γ-Glutamyl Transpeptidase (GGT) | γ-Glutamyl-p-nitroanilide | 1.87 mM | - | Hog Kidney | [16] |

| Glutathione Synthetase | γ-Glutamyl-α-aminobutyrate | - | 6.1 pkat/mg Hb | Human Erythrocytes | [17] |

Table 2: Spontaneous Formation Rates of Pyroglutamate

| Precursor | Condition | Rate Constant (day⁻¹) | Reference |

| N-terminal Glutamate (Antibody Light Chain) | In vitro, pH 7.4, 37°C | 0.00019 | [12] |

| N-terminal Glutamate (Antibody Heavy Chain) | In vitro, pH 7.4, 37°C | 0.0025 | [12] |

| N-terminal Glutamate (Denatured Antibody Light Chain) | In vitro, 6M Guanidine HCl | 0.0022 | [12] |

Table 3: Concentrations of this compound in Mammalian Tissues

| Tissue | Species | Concentration | Condition | Reference |

| Plasma | Mouse | ~1.8 times basal level | After oral MSG (0.5 g/kg) | [18] |

| Brain | Mouse | ~1.3 times basal level | After oral MSG (0.5 g/kg) | [18] |

| Plasma | Rat | - | Basal | [19] |

| Brain | Rat | ~3-4 times basal level | After oral pyroglutamate (0.5-1 g/kg) | [19] |

| Hippocampus | Rat | Increased | Prenatal valproic acid exposure | [20] |

Note: Basal concentrations can vary significantly depending on the study and analytical methodology.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Quantification of this compound by HPLC-MS/MS

This protocol is adapted from methodologies described for the analysis of biological samples.[12][21]

Objective: To accurately quantify the concentration of this compound in biological matrices such as plasma, tissue homogenates, or cell culture media.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column (e.g., Agilent Zorbax 300SB-C18, 4.6 × 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in 90% Acetonitrile

-

This compound standard

-

Internal standard (e.g., ¹³C-labeled this compound)

-

Sample preparation reagents (e.g., protein precipitation solution like methanol (B129727) or acetonitrile)

Procedure:

-

Sample Preparation:

-

For plasma or serum: Thaw samples on ice. Precipitate proteins by adding 3 volumes of ice-cold methanol or acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.

-

For tissue samples: Homogenize the tissue in a suitable buffer on ice. Precipitate proteins as described for plasma.

-

For cell culture media: Centrifuge to remove cells and debris. The supernatant can often be directly analyzed or may require protein precipitation if serum is present.

-

-

HPLC Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject a defined volume of the prepared sample (e.g., 5-20 µL).

-

Use a gradient elution to separate this compound from other components. An example gradient is as follows:

-

0-5 min: 0% B

-

5-9 min: 0-5% B

-

9-12 min: 5-45% B

-

12-17 min: Hold at 45% B

-

Followed by re-equilibration.

-

-

Maintain a constant flow rate (e.g., 0.2-0.4 mL/min) and column temperature (e.g., 40°C).

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound (e.g., m/z 130.1 -> m/z 84.1) and its internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Fluorometric Assay for Glutaminyl Cyclase Activity

This protocol is based on a coupled-enzyme assay that measures the activity of QC/isoQC.[15]

Objective: To determine the enzymatic activity of glutaminyl cyclase in purified enzyme preparations or biological samples.

Materials:

-

Fluorometric microplate reader

-

Black, flat-bottom 96-well plates

-

Glutaminyl cyclase (QC) substrate: L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC)

-

Auxiliary enzyme: Pyroglutamyl aminopeptidase (B13392206) (pGAP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Purified QC/isoQC or sample containing the enzyme

-

QC inhibitor (optional, for control experiments)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Gln-AMC in DMSO.

-

Prepare a working solution of pGAP in assay buffer.

-

Prepare serial dilutions of the QC/isoQC enzyme or the biological sample in assay buffer.

-

-

Assay Setup:

-

In each well of the 96-well plate, add:

-

Assay buffer

-

pGAP solution

-

Gln-AMC substrate solution

-

-

Include control wells:

-

No enzyme control (background fluorescence)

-

No substrate control

-

Inhibitor control (if applicable)

-

-

-

Initiate Reaction:

-

Start the reaction by adding the QC/isoQC enzyme or sample to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C.

-

Measure the increase in fluorescence intensity over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The released AMC is fluorescent.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence per unit time).

-

Determine the specific activity of the enzyme (e.g., in pmol AMC/min/mg protein) by using a standard curve of free AMC.

-

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels.

Regulation of the γ-Glutamyl Cycle:

-

Substrate Availability: The availability of glutathione and amino acid acceptors influences the rate of γ-glutamyl-amino acid formation by GGT.[22]

-

Feedback Inhibition: Glutathione can exert feedback inhibition on γ-glutamylcysteine synthetase, the rate-limiting enzyme in its synthesis, thereby indirectly affecting the flux through the γ-glutamyl cycle.[23]

-

Hormonal and Nutritional Status: The activities of the enzymes in the γ-glutamyl cycle can be influenced by hormonal signals and nutritional factors, such as dietary protein intake.[24][25]

Regulation of Glutaminyl Cyclases:

-

Gene Expression: The expression of QPCT and QPCTL genes is tissue-specific and can be regulated by developmental and pathological signals.

-

Subcellular Localization: The distinct subcellular localizations of QC (secretory pathway) and isoQC (Golgi) provide a key mechanism for regulating their access to specific substrates.[13][14]

Conclusion

The biosynthesis of this compound in mammals is a multifaceted process with significant physiological and pathological implications. Understanding the intricacies of the γ-glutamyl cycle and the post-translational modification pathways catalyzed by glutaminyl cyclases is crucial for researchers in various fields, including neuroscience, endocrinology, and immunology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the roles of this compound and for the development of novel therapeutic strategies targeting its metabolism. The continued exploration of the regulatory mechanisms governing these pathways will undoubtedly unveil new insights into mammalian health and disease.

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Linked Production of Pyroglutamate-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gamma-glutamylcyclotransferase - Wikipedia [en.wikipedia.org]